2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
CAS No.:
Cat. No.: VC13460873
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3 |
|---|---|
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | 2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C16H27N3/c1-2-18(13-15-7-4-3-5-8-15)14-16-9-6-11-19(16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3 |
| Standard InChI Key | ZAIYHAMRTFKZIM-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1CCN)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1CCN)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine, reflects its three-dimensional structure:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle) forms the core.
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The 2-position of this ring is substituted with a benzyl-ethyl-amine group connected via a methylene bridge.
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An ethylamine side chain extends from the pyrrolidine’s 1-position.
This architecture is critical for its interactions with biological targets, as the pyrrolidine scaffold often enhances binding affinity and metabolic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | 2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine |
| SMILES | CCN(CC1CCCN1CCN)CC2=CC=CC=C2 |
| InChI Key | ZAIYHAMRTFKZIM-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves multi-step organic reactions, as inferred from structurally analogous compounds :
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Core Pyrrolidine Formation:
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Functionalization with Benzyl-Ethyl-Amine:
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Side Chain Addition:
Optimization Challenges
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Steric Hindrance: The bulky benzyl group necessitates careful control of reaction conditions to avoid byproducts.
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Protection-Deprotection Strategies: Boc groups are often employed to shield reactive amines during synthesis .
| Compound | EC (nM) | Target |
|---|---|---|
| Presatovir | <1 | RSV F Protein |
| 9c (Analog) | <1 | RSV F Protein |
| 14f (Optimized) | 0.15 | RSV F Protein |
Applications and Future Directions
Therapeutic Development
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Antiviral Agents: Structural parallels to RSV inhibitors suggest potential for repurposing .
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Neurological Disorders: Ethylamine derivatives often target neurotransmitter transporters (e.g., serotonin, dopamine).
Industrial Uses
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Catalysis: Pyrrolidine amines serve as ligands in asymmetric synthesis, though this application remains unexplored for the compound.
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